molecular formula C14H14Cl2N2O3S B10955809 1,3-Dichloropropan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

1,3-Dichloropropan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

Cat. No.: B10955809
M. Wt: 361.2 g/mol
InChI Key: VAJROKYUALHVRZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a complex organic compound that features a benzothiazole ring, a chloromethyl group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chloromethyl Group: Chloromethylation can be achieved using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the intermediate with 2-chloro-1-(chloromethyl)ethanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the oxobutanoate ester, potentially converting it to an alcohol.

    Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors associated with diseases.

    Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

    Organic Synthesis: The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the construction of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents, leading to different reactivity and applications.

    Chloromethyl Esters: Compounds such as chloromethyl acetate and chloromethyl benzoate are simpler esters that lack the benzothiazole ring, resulting in different chemical properties and uses.

Properties

Molecular Formula

C14H14Cl2N2O3S

Molecular Weight

361.2 g/mol

IUPAC Name

1,3-dichloropropan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

InChI

InChI=1S/C14H14Cl2N2O3S/c15-7-9(8-16)21-13(20)6-5-12(19)18-14-17-10-3-1-2-4-11(10)22-14/h1-4,9H,5-8H2,(H,17,18,19)

InChI Key

VAJROKYUALHVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)OC(CCl)CCl

Origin of Product

United States

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